molecular formula C7H4Br2O B1583856 3,4-Dibromobenzaldehyde CAS No. 74003-55-7

3,4-Dibromobenzaldehyde

Cat. No. B1583856
CAS RN: 74003-55-7
M. Wt: 263.91 g/mol
InChI Key: UTYRZXNEFUYFCJ-UHFFFAOYSA-N
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Description

3,4-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O . It is used in the preparation of isomeric branched pi-conjugated systems with terminal alkyne by reacting with 4-(triisopropylsilylethynyl) phenylacetylene .


Synthesis Analysis

The synthesis of 3,4-Dibromobenzaldehyde involves a multi-step reaction . The first step involves the use of concentrated sulfuric acid and sodium nitrate at a temperature of 15 - 20 °C. The second step involves the use of sodium dithionite (Na2S2O4) and water .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromobenzaldehyde consists of a benzene ring with two bromine atoms and one aldehyde group attached to it . The average mass of the molecule is 263.914 Da and the monoisotopic mass is 261.862885 Da .


Chemical Reactions Analysis

3,4-Dibromobenzaldehyde is used in the preparation of isomeric branched pi-conjugated systems with terminal alkyne by reacting with 4-(triisopropylsilylethynyl) phenylacetylene .


Physical And Chemical Properties Analysis

3,4-Dibromobenzaldehyde is a crystalline powder or lump with a melting point of 67.0-75.0°C . It is insoluble in water . The compound is air-sensitive and incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis of Pi-Conjugated Systems

3,4-Dibromobenzaldehyde: is utilized in the synthesis of isomeric branched pi-conjugated systems . These systems are significant in the study of organic semiconductors, which have applications in electronic devices like organic light-emitting diodes (OLEDs) and solar cells . The compound reacts with 4-(triisopropylsilylethynyl) phenylacetylene to form these complex structures, showcasing its role in advancing materials science.

Organic Synthesis Intermediates

As an aldehyde with two bromine substituents, 3,4-Dibromobenzaldehyde serves as a versatile intermediate in organic synthesis. It can be used to create various aryl halide compounds , which are essential in cross-coupling reactions to form carbon-carbon bonds, a fundamental process in pharmaceuticals and agrochemicals production .

Photophysical Studies

The compound’s structure allows for its use in photophysical studies. Researchers can explore the photophysical properties of 3,4-Dibromobenzaldehyde derivatives, which is crucial for developing new photoactive materials. These materials have potential applications in photodynamic therapy and as photosensitizers in environmental cleanup processes .

Ligand Synthesis for Catalysis

3,4-Dibromobenzaldehyde: can be used to synthesize ligands for transition metal catalysis. These ligands, when coordinated with metals, form complexes that catalyze important reactions in organic chemistry, such as hydroformylation and hydrogenation , which are key steps in the synthesis of fine chemicals .

Molecular Electronics

The bromine atoms in 3,4-Dibromobenzaldehyde make it a candidate for use in molecular electronics. It can be incorporated into molecular wires and switches, which are the building blocks of molecular electronic devices. These devices represent a step towards the miniaturization of electronic components beyond the limits of traditional silicon-based technology .

Chemical Education

Lastly, 3,4-Dibromobenzaldehyde can be employed in chemical education as a model compound to teach advanced organic synthesis techniques. Its reactivity and the transformations it can undergo make it an excellent example for demonstrating halogenation , nucleophilic addition , and condensation reactions in an educational setting .

Safety And Hazards

3,4-Dibromobenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors of this compound and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

properties

IUPAC Name

3,4-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYRZXNEFUYFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347481
Record name 3,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromobenzaldehyde

CAS RN

74003-55-7
Record name 3,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,4-Dibromobenzaldehyde in the synthesis of branched π-conjugated systems, and how does its structure contribute to the final product's properties?

A1: 3,4-Dibromobenzaldehyde serves as a crucial building block in the iterative synthesis of branched π-conjugated systems. [] The research utilizes a metal-catalyzed cross-coupling reaction between a terminal alkyne and 3,4-Dibromobenzaldehyde. The bromine atoms in the 3 and 4 positions of the benzaldehyde ring provide sites for further functionalization. This allows for the attachment of additional phenyl units through subsequent reactions, ultimately contributing to the extended π-conjugation in the final branched molecules. [] The specific positioning of the bromine atoms in 3,4-Dibromobenzaldehyde, as opposed to other isomers, influences the final arrangement of the phenyl units, directly affecting the optical properties of the synthesized branched π-conjugated systems. []

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